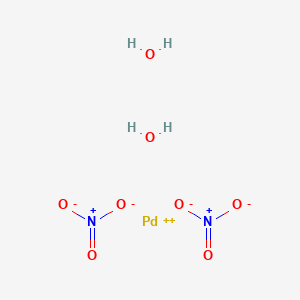

Palladium(II) nitrate dihydrate

Descripción general

Descripción

Aplicaciones Científicas De Investigación

- Field : Organic Chemistry

- Application : Palladium(II) nitrate dihydrate is commonly used in catalytic reactions such as the hydrogenation of organic molecules .

- Method : The compound is used as a catalyst in these reactions .

- Results : The outcomes of these reactions are hydrogenated organic molecules .

- Field : Organic Chemistry

- Application : Palladium(II) nitrate dihydrate is used in the dehydrogenation of alkanes .

- Method : The compound acts as a catalyst in these reactions .

- Results : The outcomes of these reactions are dehydrogenated alkanes .

- Field : Organic Chemistry

- Application : Palladium(II) nitrate dihydrate is used in the oxidation of alcohols .

- Method : The compound is used as a catalyst in these reactions .

- Results : The outcomes of these reactions are oxidized alcohols .

- Field : Material Science

- Application : Palladium(II) nitrate dihydrate is used in the electrodeposition of palladium on surfaces .

- Method : The compound is used as a palladium source in these processes .

- Results : The outcomes of these processes are surfaces coated with palladium .

- Field : Material Science

- Application : Palladium(II) nitrate dihydrate is used in the fabrication of palladium-containing materials .

- Method : The compound is used as a palladium source in these processes .

- Results : The outcomes of these processes are palladium-containing materials .

- Field : Energy Storage

- Application : Palladium(II) nitrate dihydrate is employed in the fabrication of low-cost solid-state hydrogen storage devices made of three-dimensional (3D) reduced graphene oxide (rGO) and expanded graphite (EG) nanocomposite (NC) decorated with Pd nanoparticles (NPs) .

- Method : The compound is used as a palladium source in these processes .

- Results : The outcomes of these processes are solid-state hydrogen storage devices .

Hydrogenation of Organic Molecules

Dehydrogenation of Alkanes

Oxidation of Alcohols

Electrodeposition of Palladium on Surfaces

Fabrication of Palladium-Containing Materials

Fabrication of Solid-State Hydrogen Storage Devices

- Field : Material Science

- Application : Palladium(II) nitrate dihydrate is used as a reactant for doping activated carbon for catalysis .

- Method : The compound is used as a palladium source in these processes .

- Results : The outcomes of these processes are doped activated carbon materials .

- Field : Catalysis

- Application : Palladium(II) nitrate dihydrate is used in the catalytic use of hydroxyapatite (HAP) supported Pd nanoclusters in the hydrolysis of ammonia-borane .

- Method : The compound is used as a palladium source in these processes .

- Results : The outcomes of these processes are hydrolyzed ammonia-borane .

- Field : Catalysis

- Application : Palladium(II) nitrate dihydrate is used in the preparation of di-phenyl sulfide-modified Pd/TiO2 catalysts for acetylene hydrogenation .

- Method : The compound is used as a palladium source in these processes .

- Results : The outcomes of these processes are di-phenyl sulfide-modified Pd/TiO2 catalysts .

- Field : Catalysis

- Application : Palladium(II) nitrate dihydrate is used in the synthesis of alumina-supported palladium catalysts active for the gas phase hydrogenation of crotonaldehyde .

- Method : The compound is used as a palladium source in these processes .

- Results : The outcomes of these processes are alumina-supported palladium catalysts .

- Field : Organic Chemistry

- Application : Palladium(II) nitrate dihydrate is used as a catalyst for alkene nitration to glycol dinitrates .

- Method : The compound is used as a catalyst in these reactions .

- Results : The outcomes of these reactions are glycol dinitrates .

- Field : Energy Storage

- Application : Palladium(II) nitrate dihydrate is used as a reactant for the preparation of platinum-palladium/carbon alloy nanocatalysts for methanol-tolerant oxygen reduction reaction in fuel cells .

- Method : The compound is used as a palladium source in these processes .

- Results : The outcomes of these processes are platinum-palladium/carbon alloy nanocatalysts .

Doping Activated Carbon for Catalysis

Catalytic Use of Hydroxyapatite (HAP) Supported Pd Nanoclusters in the Hydrolysis of Ammonia-Borane

Preparation of Di-phenyl Sulfide-Modified Pd/TiO2 Catalysts for Acetylene Hydrogenation

Synthesis of Alumina-Supported Palladium Catalysts Active for the Gas Phase Hydrogenation of Crotonaldehyde

Catalyst for Alkene Nitration to Glycol Dinitrates

Preparation of Platinum-Palladium/Carbon Alloy Nanocatalysts for Methanol-Tolerant Oxygen Reduction Reaction in Fuel Cells

- Field : Catalysis

- Application : Palladium(II) nitrate dihydrate is used as a catalyst for the selective hydrogenation of 1-heptyne .

- Method : The compound is used as a catalyst in these reactions .

- Results : The outcomes of these reactions are selectively hydrogenated 1-heptyne .

- Field : Catalysis

- Application : Palladium(II) nitrate dihydrate is used in the synthesis of alumina-supported palladium catalysts active for the gas phase hydrogenation of crotonaldehyde .

- Method : The compound is used as a palladium source in these processes .

- Results : The outcomes of these processes are alumina-supported palladium catalysts .

- Field : Organic Chemistry

- Application : Palladium(II) nitrate dihydrate is used as a catalyst for alkene nitration to glycol dinitrates .

- Method : The compound is used as a catalyst in these reactions .

- Results : The outcomes of these reactions are glycol dinitrates .

- Field : Energy Storage

- Application : Palladium(II) nitrate dihydrate is used as a reactant for the preparation of platinum-palladium/carbon alloy nanocatalysts for methanol-tolerant oxygen reduction reaction in fuel cells .

- Method : The compound is used as a palladium source in these processes .

- Results : The outcomes of these processes are platinum-palladium/carbon alloy nanocatalysts .

- Field : Material Science

- Application : Palladium(II) nitrate dihydrate is used in the synthesis of Cu-Pd alloy thin films on Ti substrates by co-electrodeposition of Pd and Cu from nitrate-base electrolytic baths .

- Method : The compound is used as a palladium source in these processes .

- Results : The outcomes of these processes are Cu-Pd alloy thin films on Ti substrates .

- Field : Catalysis

- Application : Palladium(II) nitrate dihydrate is used in the preparation of palladium catalyst supported on vertically aligned multi-walled carbon nanotubes for microwave-assisted Heck reactions of p-iodonitrobenzene with styrene and Et acrylate .

- Method : The compound is used as a palladium source in these processes .

- Results : The outcomes of these processes are palladium catalyst supported on vertically aligned multi-walled carbon nanotubes .

Selective Hydrogenation of 1-Heptyne

Synthesis of Alumina-Supported Palladium Catalysts Active for the Gas Phase Hydrogenation of Crotonaldehyde

Catalyst for Alkene Nitration to Glycol Dinitrates

Preparation of Platinum-Palladium/Carbon Alloy Nanocatalysts for Methanol-Tolerant Oxygen Reduction Reaction in Fuel Cells

Synthesis of Cu-Pd Alloy Thin Films on Ti Substrates by Co-Electrodeposition of Pd and Cu from Nitrate-Base Electrolytic Baths

Preparation of Palladium Catalyst Supported on Vertically Aligned Multi-Walled Carbon Nanotubes for Microwave-Assisted Heck Reactions of p-Iodonitrobenzene with Styrene and Et Acrylate

Propiedades

IUPAC Name |

palladium(2+);dinitrate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2NO3.2H2O.Pd/c2*2-1(3)4;;;/h;;2*1H2;/q2*-1;;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUBNUQXDQDMSKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4N2O8Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657558 | |

| Record name | Palladium(2+) nitrate--water (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Palladium(II) nitrate dihydrate | |

CAS RN |

32916-07-7 | |

| Record name | Palladium(2+) nitrate--water (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 32916-07-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-amino-2-[(2-furylmethyl)amino]pyrimidin-4(3H)-one](/img/structure/B1450796.png)

![[2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane](/img/structure/B1450799.png)

![benzo[g]quinazolin-4(3H)-one](/img/structure/B1450800.png)

![3-[(2-Hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B1450806.png)

![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol](/img/structure/B1450815.png)